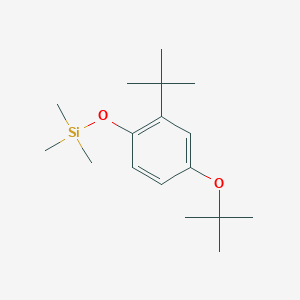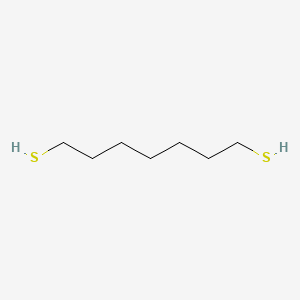![molecular formula C19H18O6 B14537349 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid CAS No. 62435-11-4](/img/structure/B14537349.png)
2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is an organic compound with a complex structure that includes methoxy groups and an acryloyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with 4-methoxyphenylacryloyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the acryloyl group.
3,4-Dimethoxybenzoic acid: Similar structure but different positioning of methoxy groups.
3,5-Dimethoxybenzoic acid: Another isomer with methoxy groups at different positions.
Uniqueness
2,4-Dimethoxy-5-[3-(4-methoxyphenyl)acryloyl]benzoic acid is unique due to the presence of both methoxy and acryloyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62435-11-4 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2,4-dimethoxy-5-[3-(4-methoxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C19H18O6/c1-23-13-7-4-12(5-8-13)6-9-16(20)14-10-15(19(21)22)18(25-3)11-17(14)24-2/h4-11H,1-3H3,(H,21,22) |
InChI Key |
CWLMCOWKBDXGIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzylamino)-4'-methyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14537281.png)
![2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537282.png)


![6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14537302.png)

![Methyl 7-(3-oxo-6-oxabicyclo[3.1.0]hexan-2-yl)heptanoate](/img/structure/B14537314.png)

![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)
![[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride](/img/structure/B14537339.png)



